molecular formula C28H50N4O4 B3856440 2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate

2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate

Cat. No.: B3856440
M. Wt: 506.7 g/mol
InChI Key: ZRZCMRIKBDTTFV-IWGRKNQJSA-N
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Description

2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate is a complex organic compound characterized by its unique structure, which includes multiple piperidine rings and enoyl groups

Properties

IUPAC Name

2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O4/c1-19(29-21-15-25(3,4)31-26(5,6)16-21)13-23(33)35-11-12-36-24(34)14-20(2)30-22-17-27(7,8)32-28(9,10)18-22/h13-14,21-22,29-32H,11-12,15-18H2,1-10H3/b19-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZCMRIKBDTTFV-IWGRKNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)OCCOC(=O)C=C(C)NC1CC(NC(C1)(C)C)(C)C)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)OCCOC(=O)/C=C(/NC1CC(NC(C1)(C)C)(C)C)\C)/NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate typically involves multiple steps, starting with the preparation of the piperidine derivatives. The key steps include:

    Formation of Piperidine Derivatives: The synthesis begins with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the amino group.

    Enoyl Group Introduction: The enoyl groups are introduced through a series of reactions involving acylation and esterification.

    Final Coupling: The final step involves coupling the functionalized piperidine derivatives with the enoyl groups under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the enoyl groups to their corresponding alcohols.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols.

Scientific Research Applications

2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and delivery systems.

    Industry: It is used in the development of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate is unique due to its combination of piperidine and enoyl groups, which confer distinct chemical and biological properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate
Reactant of Route 2
Reactant of Route 2
2-[(E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoyl]oxyethyl (E)-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]but-2-enoate

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